molecular formula C18H16Cl2N2O4S B6125571 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione

4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione

Cat. No. B6125571
M. Wt: 427.3 g/mol
InChI Key: BPRWKPOCIMCGOL-UHFFFAOYSA-N
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Description

4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione, also known as sulpiride, is a psychotropic drug that belongs to the benzamide class. It is widely used in the treatment of various mental disorders, such as schizophrenia, depression, and anxiety. Sulpiride is a potent dopamine D2 receptor antagonist, which means it blocks the activity of dopamine in the brain.

Mechanism of Action

Sulpiride acts as a selective antagonist of dopamine D2 receptors in the brain. By blocking the activity of dopamine, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione reduces the symptoms of mental disorders, such as hallucinations, delusions, and disorganized thinking. Sulpiride also has an affinity for serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Sulpiride has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of prolactin, a hormone that regulates lactation and reproductive function. Sulpiride also affects the activity of other neurotransmitters, such as norepinephrine and acetylcholine, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Sulpiride has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for investigating the role of dopamine in the brain. Sulpiride is also relatively inexpensive and widely available. However, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Sulpiride also has some side effects, such as sedation and extrapyramidal symptoms, which may affect the results of experiments.

Future Directions

There are several future directions for research on 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione. One area of interest is the development of new drugs that target dopamine receptors with greater selectivity and fewer side effects. Another area of research is the investigation of the role of dopamine in other mental disorders, such as addiction and attention deficit hyperactivity disorder. Finally, research on the long-term effects of 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione on the brain and behavior is needed to better understand its therapeutic potential and limitations.

Synthesis Methods

Sulpiride can be synthesized by reacting 2,5-dichlorobenzene sulfonamide with 2-phenylethylamine in the presence of a base, such as sodium hydroxide, followed by cyclization with phosgene. This method yields 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione as a white crystalline powder with a melting point of 175-177°C.

Scientific Research Applications

Sulpiride has been extensively studied for its therapeutic potential in various mental disorders. It has been found to be effective in the treatment of schizophrenia, depression, and anxiety. Sulpiride has also been shown to improve cognitive function in patients with Alzheimer's disease. In addition, 4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione has been used in research studies to investigate the role of dopamine in the brain and its association with mental disorders.

properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c19-14-6-7-15(20)16(10-14)27(25,26)21-11-17(23)22(18(24)12-21)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRWKPOCIMCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione

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